

# Comparative NMR Analysis of 2-Hydroxy-5-methylphenylboronic Acid and Structural Analogs

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## Compound of Interest

**Compound Name:** 2-Hydroxy-5-methylphenylboronic acid

**Cat. No.:** B151179

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A detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral characteristics of **2-Hydroxy-5-methylphenylboronic acid**, offering a comparative analysis with 2-hydroxyphenylboronic acid and 4-methylphenylboronic acid. This document provides researchers, scientists, and drug development professionals with objective experimental data to aid in the identification and differentiation of these important arylboronic acids.

This guide presents a comprehensive NMR characterization of **2-Hydroxy-5-methylphenylboronic acid** and two structurally related alternatives: 2-hydroxyphenylboronic acid, which lacks the methyl group, and 4-methylphenylboronic acid, which lacks the hydroxyl group. Understanding the distinct NMR spectral features of these compounds is crucial for reaction monitoring, quality control, and the unambiguous identification of these valuable reagents in various research and development applications.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for the three arylboronic acids. All chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Spectral Data Comparison

Compound	Solvent	Aromatic Protons (ppm)	Methyl Protons (ppm)	Hydroxyl/Boronic Acid Protons (ppm)
2-Hydroxy-5-methylphenylboronic acid	CDCl <sub>3</sub>	7.65 (d, J=2.2 Hz, 1H), 7.20 (dd, J=8.4, 2.2 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H)	2.30 (s, 3H)	8.35 (br s, 1H), 5.01 (br s, 2H)
2-Hydroxyphenylboronic acid	DMSO-d <sub>6</sub>	7.56 (dd, J=7.5, 1.7 Hz, 1H), 7.20 (ddd, J=8.3, 7.5, 1.7 Hz, 1H), 6.86 (d, J=8.3 Hz, 1H), 6.81 (td, J=7.5, 1.0 Hz, 1H)	-	9.51 (s, 1H), 8.11 (s, 2H)
4-Methylphenylboronic acid	CDCl <sub>3</sub>	7.70 (d, J=7.9 Hz, 2H), 7.10 (d, J=7.9 Hz, 2H)	2.31 (s, 3H)	5.85 (br s, 2H)

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Compound	Solvent	Aromatic Carbons (ppm)	Methyl Carbon (ppm)	Carbon Bearing Boron (ppm)
2-Hydroxy-5-methylphenylboronic acid	CDCl <sub>3</sub>	157.9, 137.2, 131.7, 130.2, 115.8	20.4	118.9
2-Hydroxyphenylboronic acid	DMSO-d <sub>6</sub>	159.2, 136.2, 131.5, 119.0, 115.4	-	120.8
4-Methylphenylboronic acid	CDCl <sub>3</sub>	141.2, 135.4, 128.8	21.6	Not Reported

## Experimental Protocols

### General Procedure for NMR Sample Preparation and Analysis

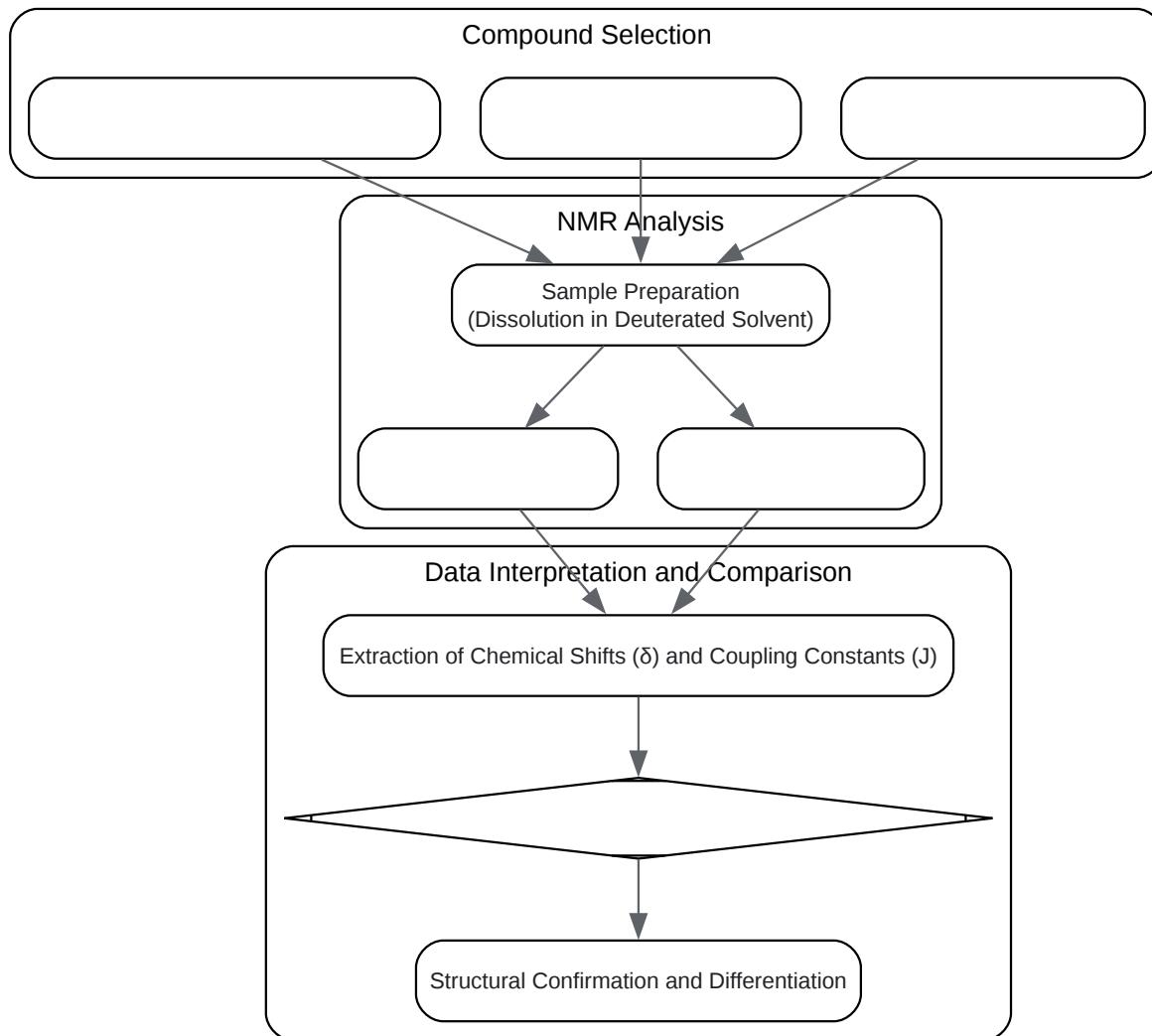
A standardized protocol was followed for the acquisition of all NMR spectra to ensure data comparability.

- Sample Preparation: Approximately 5-10 mg of the arylboronic acid was accurately weighed and dissolved in 0.6-0.7 mL of the specified deuterated solvent (CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 30°
  - Acquisition time: 4.0 s

- $^{13}\text{C}$  NMR Acquisition:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width: 30°
  - Acquisition time: 1.0 s
- Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

## Workflow and Structural Relationships

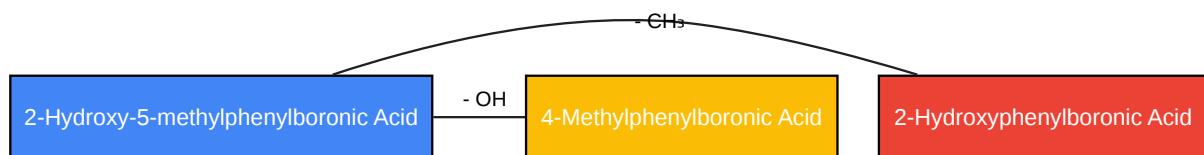
The logical workflow for the NMR characterization and comparison of these arylboronic acids is depicted below.



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Figure 1. Workflow for NMR-based characterization and comparison of arylboronic acids.

The structural relationship and the key differences between the three analyzed compounds are highlighted in the diagram below.



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Figure 2. Structural relationship between the analyzed arylboronic acids.

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